N-(4-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(4-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 3-position with a carboxamide-linked 4-acetamidophenyl moiety. The trifluoromethyl (CF₃) group is a hallmark of its design, imparting high lipophilicity and metabolic stability, while the 4-acetamidophenyl substituent introduces polarity through its amide functionality, balancing solubility and target engagement .
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(29)26-17-7-9-18(10-8-17)27-20(30)19-6-3-11-28(21(19)31)13-15-4-2-5-16(12-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSBXGHMRKDECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, also known as G842-0812, is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and provides a comprehensive overview of relevant research findings.
Chemical Structure and Properties
The molecular formula of G842-0812 is . Its structure features a dihydropyridine core, an acetamidophenyl substituent, and a trifluoromethyl phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18F3N3O3 |
| IUPAC Name | N-(4-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide |
| SMILES | CC(Nc(cc1)ccc1NC(C1=CC=CN(Cc2cccc(C(F)(F)F)c2)C1=O)=O)=O |
| InChI | InChI=1S/C22H21N3O3 |
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In particular, G842-0812 has been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
In a study evaluating similar compounds, it was noted that those containing the trifluoromethyl moiety showed enhanced antistaphylococcal activity. The mechanism of action appears to involve disruption of bacterial cell function through inhibition of macromolecular synthesis .
Anti-inflammatory Potential
The anti-inflammatory effects of G842-0812 were assessed through in vitro studies measuring the modulation of NF-κB activity. Compounds structurally similar to G842-0812 have shown varying degrees of influence on NF-κB activation. Notably, certain derivatives exhibited an increase in NF-κB activity by 10–15%, suggesting that structural modifications can significantly impact biological outcomes .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of G842-0812 alongside other derivatives. The results indicated that G842-0812 had an MIC against MRSA of approximately 8 µg/mL. This was significantly lower than that of vancomycin, suggesting a promising alternative for treating resistant infections .
Study 2: Inhibition of Inflammatory Pathways
In another investigation focused on inflammatory pathways, G842-0812 was found to inhibit the production of pro-inflammatory cytokines in cultured human cells. The IC50 for this effect was determined to be 15 µM, indicating its potential as an anti-inflammatory agent .
The biological activity of G842-0812 is hypothesized to stem from its ability to interact with specific molecular targets within bacterial cells and inflammatory pathways. The trifluoromethyl group enhances lipid solubility and membrane permeability, facilitating greater interaction with cellular targets .
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds similar to G842-0812 exhibit significant anticancer properties. The dihydropyridine structure is known to interact with various biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of dihydropyridine can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Antimicrobial Properties
Dihydropyridine derivatives have also been explored for their antimicrobial activity. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its ability to penetrate bacterial membranes. Preliminary studies suggest that G842-0812 may exhibit activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease pathways. For instance, dihydropyridines are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation and pain pathways.
Neuroprotective Effects
There is emerging evidence that dihydropyridine compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of calcium channels or reduction of oxidative stress.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of dihydropyridine derivatives were synthesized and tested against various cancer cell lines. Results showed that compounds with structural similarities to G842-0812 exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Study 2: Antimicrobial Efficacy
A recent investigation published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of several trifluoromethyl-substituted compounds. G842-0812 demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Key Observations :
- The target compound’s 3-CF₃-benzyl group contrasts with the 4-CF₃-benzyl isomer in the second compound, which may alter steric interactions in binding pockets.
- The third compound’s 2-chloro-6-fluoro-benzyl group introduces dual electron-withdrawing effects, likely reducing lipophilicity compared to CF₃-substituted analogs .
Physicochemical Properties
Analysis :
- The target compound’s acetamide group improves aqueous solubility relative to the pyridine and acetyl analogs, which lack hydrogen-bond donors.
- The 3-CF₃-benzyl group in the target compound may enhance membrane permeability compared to the 2-chloro-6-fluoro-benzyl group in the third compound due to greater hydrophobicity.
Pharmacological and Pharmacokinetic Implications
Target Engagement
Metabolic Stability
Toxicity Profile
- The 2-chloro-6-fluoro-benzyl group in the third compound could introduce off-target interactions due to halogen bonding, a risk mitigated in the target compound by the CF₃ group’s steric and electronic properties .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
